molecular formula C10H17NO2 B131515 1-N-boc-amino-2-cyclopentene CAS No. 156731-34-9

1-N-boc-amino-2-cyclopentene

Cat. No. B131515
M. Wt: 183.25 g/mol
InChI Key: MZELDYOEBRPZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-boc-amino-2-cyclopentene is a cyclopentenamine with a protecting group used to explore the feasibility of using small molecules to functionalize Si surfaces with primary amine groups for DNA attachment . It is also known as (1R,2S)-2-amino-1-(N-Boc-amino)cyclopentane .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The empirical formula of 1-N-boc-amino-2-cyclopentene is C10H20N2O2 . The SMILES string is CC©©OC(=O)N[C@@H]1CCC[C@@H]1N .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Physical And Chemical Properties Analysis

The molecular weight of 1-N-boc-amino-2-cyclopentene is 200.28 . The MDL number is MFCD12828694 .

Safety And Hazards

The compound is classified as Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

The use of Boc protection has been increasing and is now ranked as "one of the most commonly used protective groups for amines" . Future research may focus on the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

properties

IUPAC Name

tert-butyl N-cyclopent-2-en-1-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZELDYOEBRPZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-boc-amino-2-cyclopentene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.